Deschloro Clomiphene-d5

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Deschloro Clomiphene-d5 is a deuterated analogue of Deschloro Clomiphene, which is itself an analogue of Clomiphene. Clomiphene is a medication primarily used to treat infertility in women who do not ovulate. This compound is often used in scientific research due to its labeled deuterium atoms, which make it useful in various analytical techniques .

準備方法

The synthesis of Deschloro Clomiphene-d5 involves several steps, starting from the appropriate precursors. The process typically includes the following steps:

Formation of the base structure: The initial step involves the formation of the base structure, which is similar to the synthesis of Clomiphene. This includes the reaction of 2-(4-hydroxyphenyl)ethanol with 2,3,4,5,6-pentadeuteriobenzyl chloride in the presence of a base to form the ether linkage.

Introduction of the deuterium atoms: The deuterium atoms are introduced by using deuterated reagents during the synthesis. This ensures that the final product, this compound, contains the desired deuterium atoms.

Purification: The final product is purified using techniques such as column chromatography to ensure the desired purity and isotopic labeling

化学反応の分析

Deschloro Clomiphene-d5 undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The major products of oxidation include the corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions typically yield the corresponding alcohols.

Substitution: This compound can undergo substitution reactions, particularly nucleophilic aromatic substitution, where the chlorine atom is replaced by other nucleophiles such as amines or thiols

科学的研究の応用

Deschloro Clomiphene-d5 is widely used in scientific research due to its unique properties:

Analytical Chemistry: The deuterium labeling makes it an excellent internal standard for mass spectrometry and nuclear magnetic resonance spectroscopy.

Pharmacokinetics: It is used to study the pharmacokinetics and metabolism of Clomiphene and its analogues in biological systems.

Drug Development: Researchers use this compound to develop new drugs and to understand the mechanism of action of Clomiphene and related compounds

作用機序

Deschloro Clomiphene-d5, like Clomiphene, acts as a selective estrogen receptor modulator. It binds to estrogen receptors in various tissues, including the hypothalamus, pituitary gland, and ovaries. By binding to these receptors, it inhibits the negative feedback mechanism of estrogen on gonadotropin release, leading to an increase in the secretion of follicle-stimulating hormone and luteinizing hormone. This, in turn, stimulates ovulation .

類似化合物との比較

Deschloro Clomiphene-d5 is unique due to its deuterium labeling, which distinguishes it from other analogues of Clomiphene. Similar compounds include:

Clomiphene: The parent compound used to treat infertility.

Enclomiphene: The trans-isomer of Clomiphene, which is also used in the treatment of male hypogonadism.

Zuclomiphene: The cis-isomer of Clomiphene, which has different pharmacological properties compared to Enclomiphene

This compound’s unique isotopic labeling makes it particularly valuable in research settings, providing insights that are not possible with non-labeled analogues.

生物活性

Deschloro Clomiphene-d5 is a derivative of clomiphene citrate, a well-known selective estrogen receptor modulator (SERM) primarily used for treating ovulatory dysfunction in women. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and relevant research findings.

Overview of Clomiphene and Its Derivatives

Clomiphene citrate acts as both an estrogen agonist and antagonist depending on the target tissue and concentration of estrogen present. It primarily influences the hypothalamic-pituitary-gonadal axis, leading to increased gonadotropin release and subsequent ovarian stimulation. This compound, as a deuterated form of clomiphene, is expected to exhibit similar biological properties but with altered pharmacokinetics due to deuterium substitution.

This compound functions by binding to estrogen receptors (ERα and ERβ), leading to various downstream effects:

- Estrogen Receptor Modulation : It acts as an antagonist in certain tissues while functioning as an agonist in others. This dual action is crucial for its effectiveness in inducing ovulation.

- Gonadotropin Release : By inhibiting estrogen feedback on the hypothalamus, it stimulates the release of gonadotropin-releasing hormone (GnRH), which in turn promotes the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland.

Pharmacokinetics

The introduction of deuterium in this compound alters its metabolic stability and half-life compared to non-deuterated forms. Studies indicate that deuterated compounds often exhibit enhanced pharmacokinetic profiles, potentially leading to improved efficacy and reduced side effects.

| Property | Clomiphene Citrate | This compound |

|---|---|---|

| Molecular Weight | 598.083 g/mol | 603.1 g/mol |

| Half-life | 5-7 days | Longer due to deuteration |

| Estrogen Receptor Binding | Yes | Yes |

Case Studies and Research Findings

- Ovulation Induction : A study demonstrated that clomiphene citrate significantly increases ovulation rates among women with polycystic ovary syndrome (PCOS). While specific data on this compound is limited, it is hypothesized that its activity would mirror or exceed that of clomiphene citrate due to enhanced stability.

- Birth Defects Association : Research has explored the potential teratogenic effects associated with clomiphene use during early pregnancy. A case-control study indicated increased odds ratios for certain birth defects among women using clomiphene, suggesting caution in its use during conception phases . While direct studies on this compound are lacking, understanding these risks is essential for evaluating its safety profile.

- Animal Studies : Animal models have been utilized to assess the impact of clomiphene derivatives on fetal development. In one study, varying doses of clomiphene citrate were administered during critical developmental windows, resulting in dose-dependent effects on fetal growth and implantation success . Similar studies could elucidate the specific impacts of this compound.

特性

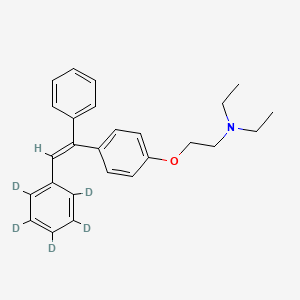

IUPAC Name |

N,N-diethyl-2-[4-[(Z)-2-(2,3,4,5,6-pentadeuteriophenyl)-1-phenylethenyl]phenoxy]ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29NO/c1-3-27(4-2)19-20-28-25-17-15-24(16-18-25)26(23-13-9-6-10-14-23)21-22-11-7-5-8-12-22/h5-18,21H,3-4,19-20H2,1-2H3/b26-21-/i5D,7D,8D,11D,12D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOKPBLYAKJJMQO-IBEQMINASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCOC1=CC=C(C=C1)C(=CC2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])/C=C(/C2=CC=CC=C2)\C3=CC=C(C=C3)OCCN(CC)CC)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。